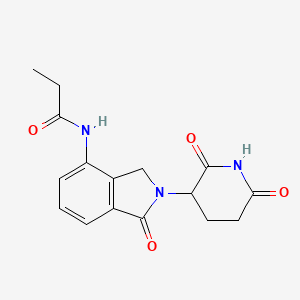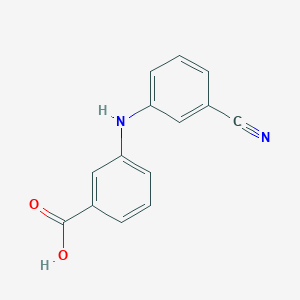
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid
Vue d'ensemble
Description
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitro group, a pyrrolidinone ring, and a benzoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced to form various intermediates useful in further chemical synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products Formed:
Amino derivatives: from reduction reactions.
Substituted benzoic acids: from electrophilic and nucleophilic substitution reactions.
Applications De Recherche Scientifique
3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinone ring may interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
4-Nitrobenzoic Acid: Similar in structure but lacks the pyrrolidinone ring.
3-Nitrobenzamide: Contains a nitro group and an amide instead of a carboxylic acid.
5-Nitro-2-pyrrolidinone: Similar pyrrolidinone ring but different substitution pattern on the aromatic ring.
Uniqueness: 3-Nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H10N2O5 |
|---|---|
Poids moléculaire |
250.21 g/mol |
Nom IUPAC |
3-nitro-5-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10N2O5/c14-10-2-1-3-12(10)8-4-7(11(15)16)5-9(6-8)13(17)18/h4-6H,1-3H2,(H,15,16) |
Clé InChI |
QFQDRPMQBMCVDL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Chlorophenyl)thio]-azacycloheptan-2-one](/img/structure/B8286522.png)



![2-[(4-Bromo-2-chlorophenyl)amino]-3,4-difluorobenzoic acid](/img/structure/B8286537.png)





![5-(5-Chloropentyl)imidazo[1,5-a]pyridine](/img/structure/B8286591.png)


![[1,4]Benzodioxino[2,3-c]pyridine 2-oxide](/img/structure/B8286611.png)
